molecular formula C23H33N5O7S B149446 (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid CAS No. 98930-71-3

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid

Cat. No. B149446
CAS RN: 98930-71-3
M. Wt: 523.6 g/mol
InChI Key: KWNGAZCDAJSVLC-OSAWLIQMSA-N
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Description

The Thiol-Reactive probe, to attach biotin to biomolecules that can be subsequently detected with avidin or streptavidin conjugates

Scientific Research Applications

Bifunctional Reagent Development

One significant application of this compound is in the development of bifunctional reagents. Moaddel et al. (1999) synthesized novel organoarsenicals containing biotin and arsenic, which included a variant of the compound . These reagents can bind to macromolecules via a stable covalent ring structure formed with thiols, aiding in the detection and analysis of receptor sites, as demonstrated in their study on nicotinic receptors (Moaddel et al., 1999).

Synthesis of D-Biotin Impurities

In the realm of quality control and assurance of d-Biotin, Chen Zhe-rong (2009) conducted research on the synthesis of impurities related to d-Biotin, including the compound . This research contributes to the understanding and control of biotin quality, highlighting the chemical's role in the pharmaceutical and nutraceutical industries (Chen Zhe-rong, 2009).

Role in Metabolic Processes

Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including derivatives of the compound , as identified by Nemet et al. (2006). This research elucidates the role of these compounds in the metabolism and their association with diabetes and neurodegenerative diseases (Nemet et al., 2006).

Synthesis of Novel Compounds

The synthesis of novel compounds for various biochemical applications, including biotin-related structures and derivatives of the compound , has been explored by several researchers. For example, Zav’yalov et al. (2006) and Liang et al. (2016) conducted studies focusing on the synthesis of key compounds in biotin synthesis and compounds with antibacterial bioactivity, respectively (Zav’yalov et al., 2006), (Liang et al., 2016).

properties

CAS RN

98930-71-3

Product Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid

Molecular Formula

C23H33N5O7S

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1

InChI Key

KWNGAZCDAJSVLC-OSAWLIQMSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

synonyms

3-(N-maleimido-propionyl)biocytin
3-(N-maleimidopropionyl)biocytin
3-MPB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid

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